3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
This synthetic small-molecule compound features a benzamide core substituted with a 1H-imidazol-1-yl group linked to a 2,5-difluorophenylcarbamoylmethylsulfanyl moiety and a 5-methylfuran-2-ylmethyl side chain. The difluorophenyl and furan groups may enhance pharmacokinetic properties, including metabolic stability and target binding affinity .
Properties
IUPAC Name |
3-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O3S/c1-15-5-7-19(33-15)13-28-23(32)16-3-2-4-18(11-16)30-10-9-27-24(30)34-14-22(31)29-21-12-17(25)6-8-20(21)26/h2-12H,13-14H2,1H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIHPJFFDCMUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2,5-difluoroaniline and 5-methylfurfural. These intermediates undergo various reactions, including amide bond formation, thiolation, and imidazole ring construction, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets, including enzymes and receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, with enhanced properties like durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, including changes in cellular function, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1. Structural and Computational Comparison
*Hypothetical scores based on methods in .
Bioactivity and Target Interaction
- Bioactivity Clustering : demonstrates that structurally similar compounds cluster by bioactivity profiles. The target compound’s imidazole and benzamide groups may align with kinase or HDAC inhibitors, suggesting shared mechanisms (e.g., ATP-binding pocket competition or zinc chelation) .
- Docking Affinity Variability: Minor structural changes (e.g., substituting furan with thiazole) can drastically alter binding affinities.
Biological Activity
The compound 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 484.5 g/mol. The structure features an imidazole ring, a difluorophenyl group, and a furan moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. Benzimidazole derivatives, for instance, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound may exhibit similar properties due to its structural components.
| Bacterial Strain | MIC (μg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 | |
| Escherichia coli | 4 | |
| Pseudomonas aeruginosa | 8 |
In vitro studies suggest that compounds with imidazole and benzimidazole scaffolds have demonstrated effective inhibition against various pathogens.
Anticancer Activity
The imidazole ring is often associated with anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds bearing the benzimidazole nucleus have been reported to possess anticancer activity against several cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Imidazole Ring : Known for its role in enzyme inhibition.
- Difluorophenyl Group : Enhances lipophilicity and bioavailability.
- Furan Moiety : Contributes to the overall pharmacokinetic profile.
Studies suggest that modifications in these functional groups can lead to enhanced biological activity or selectivity towards specific targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several benzimidazole derivatives, revealing that modifications similar to those in our compound resulted in potent activity against S. aureus and E. coli with MIC values comparable to standard antibiotics .
- Anticancer Potential : Research involving imidazole derivatives indicated promising results in inhibiting proliferation in various cancer cell lines. The compound's ability to induce apoptosis was particularly noted in studies involving breast and lung cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
